![molecular formula C22H23N3O5S B2675546 N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1021120-62-6](/img/structure/B2675546.png)
N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
The compound contains a tolyl group, which is a functional group related to toluene . It also contains a pyridazine ring, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of similar compounds often involves Williamson etherification or C-C coupling reactions . Pyridazines can be synthesized through various methods, including the reaction of diarylhydrazones and vicinal diols .Molecular Structure Analysis
The tolyl group in the compound has the general formula CH3C6H4−R, where R is a substituent . The compound also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Tolyl groups are often used in nucleophilic substitutions, as they are excellent leaving groups . Pyridazines can undergo various reactions, including [3+2] cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Tolyl groups are considered nonpolar and hydrophobic . Pyridazines are heterocyclic compounds .Scientific Research Applications
- The compound has been utilized in controlled ring-opening polymerization (ROP) to produce well-defined peptoid-based polyacids . Specifically, N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (tBuO2Pr-NCA) was synthesized and polymerized using primary amine initiators. The resulting poly(N-(3-tert-butoxy-3-oxopropyl) glycine) exhibited molecular weights (Mn) ranging from 5.6 to 59 kg mol^-1 with a narrow molecular weight distribution (PDI = 1.003–1.026). These polymers can serve as building blocks for peptidomimetic supramolecular assemblies with stimuli-responsive properties.
- As a structural mimic of polypeptides, N-substituted polyglycines (polypeptoids) have gained attention for various applications . Polypeptoids offer synthetic and processing advantages due to the shift in side-chain location along the polymer backbone, which eliminates stereogenic centers found in polypeptides. The compound’s unique structure allows for tailorable functional sidechain presence and quantitative control over polymer chain length.
- Compounds with carboxyl groups find industrial use, such as fatty acids (carboxyl groups attached to long carbon chains) in soap, detergent, and shampoo production . While the specific compound you mentioned may not be directly used in these applications, understanding its carboxyl group chemistry contributes to broader knowledge in this field.
- The compound 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal has undergone condensation reactions, yielding derivatives like 2-hydroxy-6-phenyl-5-p-tolylazonicotinic acid ethyl ester or 2-amino-6-phenyl-5-p-tolyl-azonicotinic acid ethyl ester . These reactions highlight its potential in organic synthesis.
Polymer Chemistry Applications
Biopolymers and Biomimetic Polymers
Industrial Applications
Condensation Reactions
Future Directions
properties
IUPAC Name |
N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-16-3-5-17(6-4-16)19-8-10-22(26)25(24-19)12-2-11-23-31(27,28)18-7-9-20-21(15-18)30-14-13-29-20/h3-10,15,23H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZBVJVHGUZLLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide |
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